molecular formula C18H14ClFN2O3S B2516568 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 2034439-79-5

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2516568
CAS No.: 2034439-79-5
M. Wt: 392.83
InChI Key: COKONCQKLKGLSE-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide is a synthetic small molecule of significant interest in early-stage pharmacological research and drug discovery. Its molecular structure, which incorporates both a benzothiophene moiety and a chloro-fluorophenyl ring linked by an ethanolamido-ethanediamide chain, suggests potential as a core scaffold for developing novel bioactive compounds. Researchers are investigating this compound based on structural analogs, such as certain pyrazole derivatives, that are known to function as potent p38 kinase inhibitors . The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a prominent target for therapeutic intervention. Consequently, this compound is a valuable candidate for in vitro studies aimed at elucidating new mechanisms of action within kinase signaling pathways. Furthermore, the distinct architecture of the molecule, featuring fused aromatic systems and a flexible hydroxyethyl linker, presents a three-dimensional scaffold that can enhance the geometric diversity of compound libraries used in high-throughput screening (HTS). This is particularly relevant in neuropharmacology and oncology research, where non-planar, sp3-hybridized scaffolds are increasingly sought after for their potential to interact with complex protein targets . Research applications for this compound are strictly limited to laboratory investigations, including target validation, biochemical assay development, and structure-activity relationship (SAR) studies to explore new chemical space for inflammatory, oncological, and central nervous system disorders.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-13-7-10(5-6-14(13)20)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKONCQKLKGLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

    Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorofluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 in an appropriate solvent.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring and the chlorofluorophenyl group can interact with hydrophobic pockets, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural uniqueness lies in its benzothiophene core and halogenated aryl group. Key analogs include:

(a) BG14051: N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide
  • Molecular Formula : C18H14F2N2O3S
  • Molecular Weight : 376.3772 g/mol
  • Key Difference : Substitution of 3-chloro-4-fluorophenyl with 2,5-difluorophenyl.
  • Significance : The absence of a chlorine atom and altered fluorine positions may reduce steric hindrance or alter electronic properties, impacting binding affinity or solubility .
(b) N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
  • Molecular Formula : C18H14ClFN2O2S2
  • Molecular Weight : 408.9 g/mol
  • Key Difference : Replacement of benzothiophene with a bithiophene group.
  • However, the lack of a hydroxyl group may reduce polarity compared to the target compound .
(c) N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
  • Molecular Formula : C18H14ClFN2O3S2
  • Molecular Weight : 424.9 g/mol
  • Key Difference : Incorporation of both bithiophene and a 2-hydroxyethyl linker.
  • Significance : The hydroxyl group may improve aqueous solubility, while the bithiophene could enhance lipophilicity, creating a balance suitable for membrane permeability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C18H14ClFN2O3S 376.3772* 3-chloro-4-fluorophenyl, benzothiophene Hydroxyethyl linker, halogenated aryl
BG14051 C18H14F2N2O3S 376.3772 2,5-difluorophenyl, benzothiophene Reduced steric bulk, dual fluorine
N-(2-bithiophenylethyl) analog C18H14ClFN2O2S2 408.9 Bithiophene, 3-chloro-4-fluorophenyl Enhanced conjugation, no hydroxyl
N-(2-bithiophenyl-2-hydroxyethyl) analog C18H14ClFN2O3S2 424.9 Bithiophene, hydroxyethyl linker Balanced polarity, higher molecular weight
N-(3-Chloro-4-fluorophenyl)-2-cyclopropyl analog C14H12ClFN2O2 361.1 Cyclopropyl, 3-chloro-4-fluorophenyl Smaller substituent, lower molecular weight

*Molecular weight inferred from BG14051 due to structural similarity.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a benzothiophene moiety and specific halogen substitutions, suggest significant biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16ClFN3O2S\text{C}_{15}\text{H}_{16}\text{ClF}\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance, making the compound a subject of interest in pharmacological research.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Modulation of ABC Transporters : The compound has been shown to influence the function of ABC transporters, which play a key role in cellular drug uptake and efflux. This modulation can enhance the bioavailability of co-administered drugs.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Some studies have indicated that compounds with similar structures possess anticancer properties. The benzothiophene ring is known for its ability to interfere with cancer cell proliferation and survival pathways.

Case Studies

  • Study on ABC Transporters :
    • A study evaluated the effect of the compound on the expression and function of P-glycoprotein (P-gp), an important ABC transporter involved in multidrug resistance. Results demonstrated that treatment with the compound significantly reduced P-gp activity, leading to increased intracellular concentrations of chemotherapeutic agents.
  • Anti-inflammatory Effects :
    • In a controlled experiment, the compound was administered to animal models exhibiting inflammation. The results showed a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzothiophene structure and variations in substituents have been explored to improve efficacy against specific biological targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ABC Transport ModulationEnhanced drug absorption in vitro
Anti-inflammatoryDecreased cytokine levels in animal models
Anticancer PotentialInhibition of cancer cell growth in preliminary studies

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